3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid

Peptide Synthesis Conformational Constraint Regioisomer

3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid (CAS 372144-11-1, molecular formula C28H34N2O6, molecular weight 494.58 g/mol) is a specialized amino acid derivative featuring an orthogonally protected β-amino acid scaffold. The compound incorporates a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of the 3-piperidyl substituent.

Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
CAS No. 372144-11-1
Cat. No. B3041804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
CAS372144-11-1
Molecular FormulaC28H34N2O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)24(15-25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32)
InChIKeyCGPPZFQDBBUTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid: Orthogonally Protected β-Amino Acid Building Block for SPPS


3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid (CAS 372144-11-1, molecular formula C28H34N2O6, molecular weight 494.58 g/mol) is a specialized amino acid derivative featuring an orthogonally protected β-amino acid scaffold. The compound incorporates a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of the 3-piperidyl substituent . This dual-protection architecture enables its use as a conformationally constrained building block in solid-phase peptide synthesis (SPPS), facilitating the incorporation of β-amino acid residues with piperidine-based side-chain functionality into synthetic peptides for medicinal chemistry and structural biology applications .

Why 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid Cannot Be Replaced by Isomeric or Alternate Piperidine-Substituted Analogs


Close structural analogs—including regioisomers differing in piperidine substitution position (3- vs. 4-substituted), α- vs. β-amino acid backbone isomers, and compounds bearing alternative orthogonal protecting groups—exhibit fundamentally different coupling kinetics, conformational constraints, and deprotection orthogonality profiles that render generic substitution untenable in multistep SPPS workflows [1]. Specifically, the 3-piperidyl substitution pattern of the target compound introduces unique steric and electronic effects on amide bond formation rates compared to 4-substituted analogs, while the β-amino acid backbone (versus α-amino acid isomers) alters both the conformational properties of the resulting peptide chain and the susceptibility of the Fmoc group to piperidine-mediated deprotection due to altered local electronic environment [2].

Quantitative Differentiation of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid: Comparative Data on Structure, Purity, and Orthogonality


Regioisomeric Distinction: 3-Substituted Piperidine Backbone vs. 4-Substituted Analogs

The target compound features a piperidine ring substituted at the 3-position with a β-amino acid moiety, whereas the more commonly available analog 2-N-Fmoc-amino-3-(4-N-Boc-piperidinyl)propionic acid (CAS 313052-02-7) bears substitution at the 4-position . The 3-substitution pattern introduces a different spatial orientation of the piperidine ring relative to the peptide backbone, which directly impacts the conformational preferences of peptides incorporating this residue. This structural difference is a critical determinant in structure-activity relationship (SAR) studies where the precise geometric presentation of the piperidine moiety dictates target binding [1].

Peptide Synthesis Conformational Constraint Regioisomer

β-Amino Acid Backbone vs. α-Amino Acid Isomer: Conformational and Reactivity Distinctions

The target compound is a β-amino acid derivative, whereas its regioisomer 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid (CAS 457060-97-8) is an α-amino acid bearing the same protecting groups [1]. β-Amino acids confer distinct backbone conformational properties when incorporated into peptides, including increased resistance to proteolytic degradation and the ability to stabilize specific secondary structures such as β-peptide helices [2]. Additionally, the β-amino acid scaffold positions the Fmoc-protected amine further from the piperidine ring, altering the local steric environment and potentially affecting coupling rates in SPPS relative to the α-amino acid isomer.

β-Amino Acid Peptide Conformation SPPS Coupling Efficiency

Orthogonal Protecting Group Strategy: Fmoc/Boc vs. Single-Protection or Alternative Orthogonal Pairs

The target compound employs an Fmoc group (base-labile) on the α-amine and a Boc group (acid-labile) on the piperidine nitrogen, providing full orthogonality between these two sites . This enables sequential, selective deprotection under mild conditions: the Fmoc group can be removed with piperidine (20-50% in DMF) without affecting the Boc group, while the Boc group can be subsequently cleaved with TFA without perturbing the peptide backbone [1]. In contrast, analogs bearing a single protecting group or non-orthogonal pairs (e.g., Fmoc/Cbz) do not permit the same level of site-selective manipulation, limiting their utility in complex peptide sequences requiring differentiated functionalization of the piperidine nitrogen and the α-amine.

Orthogonal Protection SPPS Selective Deprotection

Optimal Use Cases for 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid in Peptide and Drug Discovery


Conformationally Constrained β-Peptide Synthesis

The β-amino acid backbone and 3-piperidyl substitution pattern of this compound make it ideally suited for synthesizing β-peptides with defined, rigid conformations. Such peptides are valuable in probing protein-protein interactions and developing metabolically stable therapeutic candidates [1].

Selective Piperidine Functionalization in Complex Peptide Sequences

The orthogonal Fmoc/Boc protection allows for the sequential, site-specific introduction of diverse functional groups onto the piperidine nitrogen and the peptide backbone. This is critical for constructing peptide-based molecular probes, such as fluorescent or biotinylated peptides, where the piperidine moiety serves as an attachment point for reporter groups [1].

Structure-Activity Relationship (SAR) Studies Involving Piperidine Geometry

The 3-substituted piperidine isomer provides a distinct spatial orientation compared to more common 4-substituted analogs. This compound is therefore essential for SAR campaigns aimed at mapping the precise geometric requirements of piperidine-containing pharmacophores within target binding sites [2].

Development of Protease-Resistant Peptide Therapeutics

Incorporation of β-amino acid residues, such as this building block, into peptide sequences confers enhanced resistance to proteolytic degradation in vivo. This property is highly desirable for extending the half-life of peptide-based drugs and improving their oral bioavailability potential [1].

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